Azido-PEG1-CH2CO2tBu
CAS No.: 1820717-35-8
Cat. No.: VC0520213
Molecular Formula: C8H15N3O3
Molecular Weight: 201.23
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820717-35-8 |
---|---|
Molecular Formula | C8H15N3O3 |
Molecular Weight | 201.23 |
IUPAC Name | tert-butyl 2-(2-azidoethoxy)acetate |
Standard InChI | InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3 |
Standard InChI Key | VYUUTJWBKOGROL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)COCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Azido-PEG1-CH2CO2tBu, also known as Azido-PEG1-C1-Boc, is an alkyl/ether-based linker molecule frequently employed in the synthesis of proteolysis targeting chimeras (PROTACs). The compound has a defined chemical structure characterized by an azide terminal group connected to a short PEG chain and terminated with a tert-butyl-protected carboxylic acid group. This arrangement provides both chemical reactivity and protection for downstream synthetic applications.
Physical and Chemical Characteristics
The compound's essential physical and chemical properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1820717-35-8 |
Molecular Formula | C₈H₁₅N₃O₃ |
Molecular Weight | 201.22 g/mol |
Chemical Name | Azido-PEG1-CH2CO2-t-Bu |
Alternative Names | Azido-PEG1-C1-Boc |
Functional Groups | Azide, PEG linker, tert-butyl ester |
Target Application | Alkyl/ether-based PROTAC linker |
The azide group (N₃) provides reactive functionality for click chemistry applications, while the tert-butyl ester group offers protection for the carboxylic acid function that can be selectively removed under acidic conditions when needed . The brief PEG chain (PEG1) contributes hydrophilicity and flexibility to the molecule, which are important characteristics for biological applications.
Synthetic Approaches
Several synthetic routes have been developed for the preparation of Azido-PEG1-CH2CO2tBu and related azido-PEG derivatives. These methods typically involve multiple steps to install both the azide functionality and the protected carboxylic acid group.
General SN2 Reaction Method
One common approach for synthesizing Azido-PEG1-CH2CO2tBu involves an SN2 reaction with tert-butyl bromoacetate. The general procedure includes:
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Preparation of an appropriately functionalized PEG precursor
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Substitution with sodium azide to install the azide function
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Alkylation with tert-butyl bromoacetate using a strong base such as sodium hydride
The synthetic scheme can be represented as follows:
HO-(CH₂CH₂O)-CH₂CH₂-OH → TsO-(CH₂CH₂O)-CH₂CH₂-OH → N₃-(CH₂CH₂O)-CH₂CH₂-OH → N₃-(CH₂CH₂O)-CH₂CH₂-OCH₂CO₂tBu
This general approach has been used to synthesize similar compounds such as tert-Butyl 2-(2-(2-azidoethoxy)ethoxy)acetate (an extended PEG version) with good yields .
Characterization Methods
The successful synthesis of Azido-PEG1-CH2CO2tBu can be confirmed through various analytical techniques:
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¹H and ¹³C NMR spectroscopy to confirm structure
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Mass spectrometry (MS) for molecular weight verification
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Infrared (IR) spectroscopy to identify the characteristic azide stretching band (approximately 2100 cm⁻¹)
These techniques collectively provide comprehensive characterization data, confirming both the structure and purity of the synthesized compound.
Reactivity and Click Chemistry Applications
One of the most valuable features of Azido-PEG1-CH2CO2tBu is its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Click Chemistry Mechanism
The terminal azide group readily reacts with alkyne-containing molecules to form stable 1,2,3-triazole linkages under mild conditions. This reaction occurs with high efficiency and selectivity, producing minimal side products . The resulting triazole bond is a bioisostere of amide bonds, having similar structural properties but greater metabolic stability .
The click reaction between Azido-PEG1-CH2CO2tBu and terminal alkynes typically proceeds as follows:
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Coordination of the copper catalyst to the terminal alkyne
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Formation of a copper-acetylide intermediate
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Coordination of the azide group to the copper complex
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Cycloaddition to form the triazole ring
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Dissociation of the copper catalyst to yield the final product
This reaction is highly compatible with various functional groups and can be performed in aqueous media, making it particularly useful for bioconjugation applications .
Role in PROTAC Development
Azido-PEG1-CH2CO2tBu serves as a critical building block in the development of PROTACs (Proteolysis Targeting Chimeras), which represent an innovative approach to targeted protein degradation.
PROTAC Structure and Function
PROTACs are heterobifunctional molecules comprising:
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A ligand that binds to the target protein
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A linker (often PEG-based)
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A ligand that recruits an E3 ubiquitin ligase
When assembled, these molecules bring the target protein and E3 ligase into proximity, facilitating ubiquitination of the target protein and subsequent proteasomal degradation .
Linker Optimization
The PEG component of Azido-PEG1-CH2CO2tBu provides several advantages when used as a PROTAC linker:
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Increased water solubility, enhancing bioavailability
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Flexibility, allowing optimal positioning of the connected ligands
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Control over linker length, which is critical for PROTAC efficiency
The tert-butyl ester group provides a protected carboxylic acid functionality that can be deprotected when needed for coupling to amino group-containing ligands. Meanwhile, the azide group enables conjugation to alkyne-containing molecules through click chemistry, offering a modular approach to PROTAC assembly .
Broader Applications in Chemical Biology
Beyond PROTAC development, Azido-PEG1-CH2CO2tBu finds applications in numerous areas of chemical biology and drug development.
Bioconjugation
The compound serves as an excellent bioconjugation reagent for attaching various biological and synthetic molecules:
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Antibody-drug conjugate (ADC) development
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Protein modification with minimal impact on function
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Peptide labeling for tracking and visualization
The click chemistry reaction between the azide group and alkynes permits bioorthogonal conjugation, meaning it can proceed efficiently in biological systems without interfering with native biochemical processes .
Surface Modification
Azido-PEG1-CH2CO2tBu can be used to functionalize surfaces through its reactive groups:
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Immobilization of biomolecules on solid supports
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Development of biosensors and diagnostic platforms
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Creation of biocompatible surfaces with reduced protein fouling
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Preparation of drug delivery materials with controlled release properties
The PEG component helps reduce non-specific protein adsorption, while the terminal functional groups enable specific attachment chemistry.
Comparative Analysis with Related Compounds
To better understand the unique properties of Azido-PEG1-CH2CO2tBu, it is instructive to compare it with related compounds.
Comparison with Other Azido-PEG Derivatives
Compound | Molecular Weight | Key Features | Primary Applications |
---|---|---|---|
Azido-PEG1-CH2CO2tBu | 201.22 | Short PEG chain, protected carboxylic acid | PROTAC linkers, click chemistry |
Azido-PEG-NH₂ | Varies | Amine terminal group | Protein conjugation, surface attachment |
Azido-PEG-COOH | Varies | Free carboxylic acid | Direct coupling to amines, versatile linker |
tert-Butyl 2-(2-azidoethoxy)acetate | Similar to target | Similar structure, fewer ethoxy units | Similar applications, slightly different properties |
The selection of a specific azido-PEG derivative depends on the particular requirements of the application, including linker length, solubility needs, and the specific conjugation chemistry planned .
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